Biochemical Potency Advantage Over Clinical-Stage Comparator GSK2982772
ZB-R-55 demonstrates approximately 10-fold greater biochemical inhibitory activity against RIPK1 compared to the clinical-stage ATP-competitive inhibitor GSK2982772 [1]. In a direct enzymatic assay, ZB-R-55 exhibited an IC50 of 5.7 nM, whereas GSK2982772 displayed an IC50 of approximately 57 nM under the same experimental conditions [1]. This potency differential is attributed to ZB-R-55's dual-pocket binding mode, which simultaneously engages both the allosteric and ATP-binding pockets of RIPK1 [1].
| Evidence Dimension | RIPK1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 5.7 nM |
| Comparator Or Baseline | GSK2982772: approximately 57 nM |
| Quantified Difference | ~10-fold more potent |
| Conditions | Recombinant RIPK1 kinase assay |
Why This Matters
Higher potency enables lower compound consumption per experiment and may translate to improved cellular and in vivo efficacy at reduced doses.
- [1] Yang X, Lu H, Xie H, Zhang B, Nie T, Fan C, Yang T, Xu Y, Su H, Tang W, Zhou B. Potent and Selective RIPK1 Inhibitors Targeting Dual-Pockets for the Treatment of Systemic Inflammatory Response Syndrome and Sepsis. Angew Chem Int Ed Engl. 2022 Jan 26;61(5):e202114922. View Source
